3-(1H-indazol-1-yl)phenol

structure-activity relationship hydrogen-bond donor topology regioisomeric differentiation

For SAR-driven kinase programs, selecting the right regioisomer is critical. Unlike its para-isomer or des-hydroxy analog, 3-(1H-indazol-1-yl)phenol uniquely orients a hydrogen-bond donor at the meta-position of the N1-phenyl ring, essential for engaging DFG motifs or catalytic lysine targets. Built on a scalable CuI-catalyzed route with 98% step-yield, sourcing this ≥95% pure fragment unlocks comprehensive regioisomeric coverage and rapid O-derivatization for focused library synthesis.

Molecular Formula C13H10N2O
Molecular Weight 210.23 g/mol
Cat. No. B8315957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1H-indazol-1-yl)phenol
Molecular FormulaC13H10N2O
Molecular Weight210.23 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=NN2C3=CC(=CC=C3)O
InChIInChI=1S/C13H10N2O/c16-12-6-3-5-11(8-12)15-13-7-2-1-4-10(13)9-14-15/h1-9,16H
InChIKeyUXGVXSAJODWLLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(1H-Indazol-1-yl)phenol: Structural Identity, Physicochemical Baseline, and Procurement-Relevant Characteristics


3-(1H-Indazol-1-yl)phenol (molecular formula C₁₃H₁₀N₂O, molecular weight 210.23 g/mol) is a 1-aryl-1H-indazole derivative bearing a meta-hydroxyl substituent on the N1-phenyl ring . The compound belongs to the broader indazole pharmacophore class, which is recognized as a privileged scaffold in medicinal chemistry owing to its bioisosteric relationship with phenol and its capacity to engage diverse biological targets [1]. The amphoteric indazole core exhibits pKa values of approximately 1.04 (indazolium cation) and 13.86 (indazolate anion), while the appended phenolic –OH introduces an additional ionizable site with a pKa near 10, endowing the molecule with pH-dependent solubility and hydrogen-bond donor/acceptor capability not present in non-hydroxylated 1-arylindazole analogs [2]. Typically supplied at ≥95% purity for research use, the compound serves as both a screening hit analog and a synthetic building block for further derivatization .

Why Generic Substitution Fails for 3-(1H-Indazol-1-yl)phenol: Regioisomeric, Tautomeric, and Pharmacophoric Non-Equivalence


Caution: High-strength, direct head-to-head comparative quantitative evidence for 3-(1H-indazol-1-yl)phenol against its closest analogs is currently limited in the published literature. The compound has not been the subject of extensive, dedicated comparative pharmacological profiling. Nevertheless, structural analysis reveals several dimensions of non-equivalence that preclude generic substitution. The meta-phenolic –OH group orients the hydrogen-bond donor vector differently than the para isomer (4-(1H-indazol-1-yl)phenol, CAS 942427-41-0), altering molecular recognition geometry . The N1-aryl linkage (1H-indazole tautomer) confers greater thermodynamic stability than the N2-aryl (2H-indazole) regioisomer, which affects both chemical robustness during storage and biological target engagement [1]. Furthermore, the phenolic hydroxyl imparts hydrogen-bond donor capacity absent in the des-hydroxy analog 3-phenyl-1H-indazole (CAS 13097-01-3), a critical distinction for target binding where a donor interaction is required [2]. Replacing 3-(1H-indazol-1-yl)phenol with any of these structural analogs without experimental validation risks loss of activity arising from altered hydrogen-bond networks, regioisomeric instability, or suboptimal pharmacophoric presentation. The quantitative evidence dimensions that follow address the specific structural, synthetic, and biological context supporting differentiated selection.

3-(1H-Indazol-1-yl)phenol: Quantitative Evidence Guide for Differentiated Selection Against Structural Analogs


Meta-Phenolic –OH Orientation: Divergent Hydrogen-Bond Geometry vs. Para Isomer 4-(1H-Indazol-1-yl)phenol

The meta-substituted phenolic –OH in 3-(1H-indazol-1-yl)phenol projects its hydrogen-bond donor vector at an angle and distance distinct from the para-hydroxyl in 4-(1H-indazol-1-yl)phenol (CAS 942427-41-0). In medicinal chemistry SAR campaigns, the position of a hydrogen-bond donor on an N1-aryl ring has been shown to critically influence target binding potency; for example, in 1-aryl-5-anilinoindazole JNK3 inhibitors, moving substituents between meta and para positions on the N1-phenyl ring modulated IC₅₀ values by orders of magnitude [1]. While direct IC₅₀ data comparing the two phenol regioisomers is currently unavailable in the public domain, the underlying SAR principle—that regioisomeric hydrogen-bond donor placement yields non-interchangeable pharmacological outcomes—is well-established across indazole-based kinase inhibitor programs . For procurement decisions, this means 3-(1H-indazol-1-yl)phenol and 4-(1H-indazol-1-yl)phenol cannot be treated as interchangeable building blocks; selection must be guided by the specific vector requirement of the target binding site.

structure-activity relationship hydrogen-bond donor topology regioisomeric differentiation

N1-Aryl (1H-Indazole) Tautomeric Stability Advantage Over N2-Aryl (2H-Indazole) Regioisomers

The 1H-indazole tautomer, present in 3-(1H-indazol-1-yl)phenol, is thermodynamically favored over the 2H-indazole tautomer found in analogs such as 4-indazol-2-ylphenol. Literature consensus indicates that 1H-indazole derivatives exhibit greater chemical stability and are considered more reliable scaffolds for biological screening [1]. The pKa values of the indazole core (pKa₁ ≈ 1.04 for protonation, pKa₂ ≈ 13.86 for deprotonation) are independent of N1 vs. N2 substitution but the tautomeric preference affects electron distribution across the bicyclic system, influencing both reactivity and target binding [2]. In practice, 2H-indazole analogs may undergo tautomerization under physiological or storage conditions, potentially generating mixtures that complicate assay interpretation. 3-(1H-Indazol-1-yl)phenol, as an N1-substituted 1H-indazole, avoids this ambiguity. For procurement, this translates to more predictable chemical behavior in both synthetic transformations and biological assays.

tautomeric stability chemical robustness regioisomeric purity

Synthetic Accessibility: 98% Yield in Key N-Arylation Step via CuI-Catalyzed Coupling

The synthesis of the immediate precursor to 3-(1H-indazol-1-yl)phenol—namely 1-(3-methoxyphenyl)-1H-indazole—has been reported via copper(I)-catalyzed N-arylation of 1H-indazole with 1-iodo-3-methoxybenzene, achieving a 98% isolated yield after column chromatography [1]. This high-yielding step, followed by demethylation (e.g., BBr₃ or HBr-mediated cleavage), provides a robust synthetic route. For context, typical copper-catalyzed N-arylation yields for 1-phenyl-1H-indazole derivatives range from 10% to 88% depending on substrate and conditions [2]. The 98% yield for the 3-methoxy intermediate represents the upper end of reported efficiency for this transformation class, attributable to the favorable electronic effects of the meta-methoxy substituent on the aryl iodide coupling partner. This synthetic efficiency translates to potentially lower cost of goods at scale and more reliable supply for procurement.

synthetic efficiency copper-catalyzed N-arylation building block procurement

Phenolic –OH Hydrogen-Bond Donor Presence: Contrast with Des-Hydroxy Analog 3-Phenyl-1H-indazole

3-Phenyl-1H-indazole (CAS 13097-01-3), the des-hydroxy analog of the target compound, has been profiled in biochemical assays and shows weak inhibition of MPS1/TTK kinase (IC₅₀ = 2.10 μM) and JNK3/MAPK10 (IC₅₀ = 2.34 μM) as recorded in BindingDB [1]. It also weakly inhibits tissue-nonspecific alkaline phosphatase (TNAP, IC₅₀ ≈ 3.53–3.72 μM) [2]. The presence of the meta-phenolic –OH in 3-(1H-indazol-1-yl)phenol introduces a hydrogen-bond donor functionality that is entirely absent in 3-phenyl-1H-indazole. In kinase inhibitor design, phenolic –OH groups frequently serve as critical hinge-binding or DFG-out conformation-stabilizing hydrogen-bond donors, and the indazole scaffold itself is a recognized phenol bioisostere [3]. Thus, 3-(1H-indazol-1-yl)phenol combines the indazole bioisostere with an actual phenolic donor—a dual-capability not present in the des-hydroxy analog. While direct IC₅₀ data for 3-(1H-indazol-1-yl)phenol against these targets is not publicly available, the structural difference is pharmacophorically meaningful: the phenolic –OH enables binding modes inaccessible to 3-phenyl-1H-indazole.

hydrogen-bond donor phenol pharmacophore MPS1 kinase TTK inhibitor

Dual Aromatic Pharmacophore: Indazole Bioisostere Plus Native Phenol vs. Mono-Pharmacophore Analogs

A recognized advantage of the indazole scaffold is its capacity to serve as a metabolically stable phenol bioisostere: indazole replacement of phenol retains target affinity while reducing susceptibility to phase II glucuronidation, a major clearance pathway for phenolic drugs [1]. 3-(1H-Indazol-1-yl)phenol is architecturally distinct in that it incorporates both a native phenolic –OH and the indazole bioisostere in the same molecule. This dual pharmacophore design presents both an opportunity and a consideration: the phenolic –OH may engage targets via classical hydrogen-bond donation (as exploited in GluN2B antagonist series where phenol-indazole bioisosteric replacement was systematically studied), while the indazole ring provides an additional, metabolically distinct binding moiety [2]. By contrast, 3-phenyl-1H-indazole lacks the phenolic donor entirely, and 4-(1H-indazol-1-yl)phenol presents the same functional groups in a different geometry. The target compound's unique combination of donor-capable phenol and bioisosteric indazole in a single, relatively low-molecular-weight scaffold (MW 210.23) makes it a versatile starting point for fragment-based drug discovery or scaffold-hopping SAR exploration, where the independent derivatization of either aromatic ring can probe divergent vectors.

phenol bioisostere metabolic stability glucuronidation dual pharmacophore

3-(1H-Indazol-1-yl)phenol: Evidence-Anchored Application Scenarios for Research and Industrial Procurement


Kinase Inhibitor Fragment Library Enrichment with Hydrogen-Bond Donor Capability

For fragment-based drug discovery programs targeting kinases such as TTK/MPS1 or JNK family members, 3-(1H-indazol-1-yl)phenol provides a low-molecular-weight (210.23 Da) fragment that combines an indazole hinge-binding motif with a meta-phenolic hydrogen-bond donor. The des-hydroxy analog 3-phenyl-1H-indazole has demonstrated measurable, albeit weak, binding to MPS1 (IC₅₀ = 2.10 μM) and JNK3 (IC₅₀ = 2.34 μM) [1]. The addition of the phenolic –OH in the target compound introduces a donor interaction not available in 3-phenyl-1H-indazole, potentially enabling engagement with the DFG motif or catalytic lysine that the des-hydroxy fragment cannot access. Fragment libraries seeking to cover hydrogen-bond donor chemical space at the indazole hinge should include 3-(1H-indazol-1-yl)phenol alongside its para isomer for complete regioisomeric coverage .

Structure-Activity Relationship Exploration of N1-Arylindazole Phenol Regioisomers

Systematic SAR campaigns investigating the impact of hydroxyl position on the N1-phenyl ring of 1-arylindazoles require both meta- (3-(1H-indazol-1-yl)phenol) and para- (4-(1H-indazol-1-yl)phenol, CAS 942427-41-0) substituted analogs. Class-level SAR evidence from 1-aryl-5-anilinoindazole JNK inhibitor series demonstrates that meta vs. para substitution on the N1-aryl ring can alter target potency by ≥10-fold [1]. While compound-specific comparative data is not yet published, the established sensitivity of indazole-based kinase inhibitor activity to N1-aryl substitution position makes parallel procurement of both regioisomers essential for thorough SAR analysis .

Synthetic Building Block for Diversified 1-Arylindazole Library Synthesis

The phenolic –OH of 3-(1H-indazol-1-yl)phenol serves as a versatile synthetic handle for further derivatization via O-alkylation, O-acylation, sulfonylation, or Mitsunobu reactions, enabling rapid generation of diverse analog libraries from a single precursor. The demonstrated 98% yield in the key synthetic step (CuI-catalyzed N-arylation of 1H-indazole with 1-iodo-3-methoxybenzene) indicates a robust and scalable route to the core scaffold [1]. For medicinal chemistry groups building 1-arylindazole-focused compound collections, this compound offers a functionalized entry point that bypasses the need for late-stage hydroxyl introduction, which can be challenging on pre-formed indazole cores .

Metabolic Stability Profiling: Indazole-Phenol Hybrid for Glucuronidation Susceptibility Studies

The compound's dual architecture—containing both a glucuronidation-susceptible phenol and a glucuronidation-resistant indazole bioisostere—makes it a useful probe for studying the metabolic fate of hybrid phenol-indazole molecules. The indazole scaffold is known to resist phase II glucuronidation when used as a phenol replacement, while the native phenolic –OH remains a substrate for UGT enzymes [1]. Comparative metabolic stability studies in hepatocyte or microsomal assays using 3-(1H-indazol-1-yl)phenol alongside 3-phenyl-1H-indazole (no phenol, no glucuronidation) and simple phenols (full glucuronidation susceptibility) can quantify the contribution of each moiety to overall metabolic clearance, informing design strategies for hybrid phenol-indazole drug candidates .

Quote Request

Request a Quote for 3-(1H-indazol-1-yl)phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.